n-((2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl)-n-isobutyl-4-methoxybenzenesulfonamide hcl
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Overview
Description
N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the stereoselective bioreduction of a precursor compound using short-chain dehydrogenase/reductase (SDR) enzymes . This method ensures high enantioselectivity and yields the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the enzymatic reactions for large-scale synthesis. This includes adjusting reaction conditions such as pH, temperature, and substrate concentration to maximize yield and purity. Additionally, the use of biocatalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the sulfonamide group can produce various substituted derivatives.
Scientific Research Applications
N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral sulfonamides and amino alcohols, such as:
- N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-4-methoxybenzenesulfonamide
- N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-methyl-4-methoxybenzenesulfonamide
Uniqueness
What sets N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H31ClN2O4S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-4-methoxy-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O4S.ClH/c1-16(2)14-23(28(25,26)19-11-9-18(27-3)10-12-19)15-21(24)20(22)13-17-7-5-4-6-8-17;/h4-12,16,20-21,24H,13-15,22H2,1-3H3;1H/t20-,21+;/m0./s1 |
InChI Key |
FACXJNLQPYJBCJ-JUDYQFGCSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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